(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-21-12-13(18-7-6-17-12)22-10-3-8-19(9-10)14(20)11-15-4-2-5-16-11/h2,4-7,10H,3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABEKAOIUBAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose.
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity. This inhibition slows down the breakdown of complex carbohydrates into glucose, which in turn slows the rise in blood glucose levels following a meal.
Biochemical Pathways
The compound affects the biochemical pathway involving the α-amylase enzyme. By inhibiting this enzyme, the compound disrupts the normal breakdown of starches into glucose. This results in a slower and more regulated release of glucose into the bloodstream.
Pharmacokinetics
Similar compounds have been shown to be eliminated by both metabolism and renal clearance
Result of Action
The inhibition of the α-amylase enzyme by this compound leads to a slower breakdown of complex carbohydrates into glucose. This results in a more regulated and progressive release of glucose into the circulation. This can help manage blood glucose levels, particularly after meals, which can be beneficial for individuals with diabetes.
Biological Activity
The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings, which suggests potential for diverse biological activities. Its unique structural characteristics combine a methoxypyrazine moiety with a pyrrolidine ring and a pyrimidine group, making it a candidate for pharmacological exploration.
Structural Characteristics
The molecular structure can be described as follows:
- Methoxypyrazine : Contributes to antimicrobial and anticancer properties.
- Pyrrolidine : Known for neuroprotective effects and potential cytotoxicity against cancer cells.
- Pyrimidine : Often associated with various biological activities, including enzyme inhibition.
Antimicrobial Activity
Compounds similar to this compound have been documented to exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Potential
Research indicates that derivatives of this compound may demonstrate cytotoxic effects against several cancer cell lines. The presence of both the methoxypyrazine and pyrrolidine functionalities could enhance its efficacy in targeting cancer cells by inducing apoptosis or inhibiting cell proliferation.
Neuroprotective Effects
Certain structural analogs are known for their neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases. The mechanism of action typically involves modulation of neurotransmitter systems or reduction of oxidative stress.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxypyrazine | Methoxy group on pyrazine | Antimicrobial |
| Pyrrolidine Derivatives | Variations on pyrrolidine ring | Anticancer |
| Pyrimidine Derivatives | Substituted pyrimidine rings | Enzyme inhibition |
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Antibacterial Study : A study reported that specific pyrrolidine derivatives exhibited significant antibacterial activity against E. coli and S. aureus, suggesting that similar derivatives could be effective in treating bacterial infections .
- Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines, indicating potential for development as anticancer agents.
- Neuroprotection Research : Investigations into related compounds showed promise in protecting neurons from oxidative damage, which could lead to therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrazine and Aromatic Moieties
(a) (3-{[3-(Dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)(phenyl)methanone ()
- Structural Differences: Pyrazine substituent: Dimethylamino (-NMe₂) replaces methoxy (-OMe). Aromatic group: Phenyl replaces pyrimidin-2-yl.
- Physicochemical Properties :
- Biological Implications: The dimethylamino group may enhance solubility but reduce metabolic stability compared to methoxy. Phenyl vs. pyrimidinyl substitution alters binding specificity (e.g., phenyl may favor hydrophobic pockets, while pyrimidine engages in hydrogen bonding).
(b) (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone ()
- Structural Differences :
- Pyrrolidine substitution : 3,4-Dimethoxybenzyl group on pyrrolidine.
- Aromatic group : m-Tolyl (methylphenyl) replaces pyrimidin-2-yl.
- Synthesis : Prepared via coupling of 3-(m-tolyl)pyrazine-2-carboxylic acid with substituted pyrrolidine (79% yield) .
- Biological Activity : Acts as a dual orexin receptor antagonist (IC₅₀ < 100 nM), suggesting CNS applications .
Heterocyclic Systems with Thiophene/Thieno-Thiophene Cores
(a) Compound 7b ()
- Structure: Bis-pyrazole-thieno[2,3-b]thiophene methanone.
- Key Data :
- Solubility : Lower due to extended aromaticity; logSw = -1.81 in analog .
(b) Compound 10 ()
- Structure: Pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]thiophene hybrid.
- Key Data: Molecular Weight: 604.71 (significantly higher). Synthesis: 75% yield via condensation with 5-amino-3-phenyl-1H-pyrazole .
- Implications : Bulkier structures reduce membrane permeability but may enhance target selectivity.
Patent Compounds with Fused Heterocycles ()
- Examples: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrazin-2-yl)ethanone.
- Key Features :
- Fused imidazo-pyrrolo-pyrazine : Enhances rigidity and binding affinity but complicates synthesis.
- Biological Relevance : Likely targets kinase or GPCR pathways due to fused heterocycles.
Trends :
- Methoxy vs. Amino Groups: Methoxy (electron-donating) may improve metabolic stability over dimethylamino.
- Aromatic Moieties : Pyrimidine enhances PSA and hydrogen-bonding capacity vs. phenyl or thiophene.
- Synthetic Yields : 70–79% for similar couplings (e.g., amide/ester formation) .
Q & A
Q. What statistical approaches validate the significance of minor metabolic byproducts detected in stability studies?
- Methodology : Use LC-HRMS to identify metabolites and quantify their abundance via area-under-the-curve (AUC). Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess batch-to-batch variability. highlights hydrolysis of pyrrolidinone rings under acidic conditions, necessitating pH-controlled stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
